4-Methylchalcone

Caco-2 Cytotoxicity Anti-proliferative Assay Chalcone Analog Comparison

4-Methylchalcone offers substitution-specific activity distinct from other chalcones; phloridzin shows no effect in parallel Caco-2 assays (1–50 µg/sample). Its p-methyl group confers unique cytotoxic and anti-proliferative outcomes. For reproducible SAR, intestinal permeability, or solid-state studies, exact substitution pattern is critical. Verified purity: ≥98%.

Molecular Formula C16H14O
Molecular Weight 222.28 g/mol
CAS No. 4224-87-7
Cat. No. B181299
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methylchalcone
CAS4224-87-7
Molecular FormulaC16H14O
Molecular Weight222.28 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C=CC(=O)C2=CC=CC=C2
InChIInChI=1S/C16H14O/c1-13-7-9-14(10-8-13)11-12-16(17)15-5-3-2-4-6-15/h2-12H,1H3
InChIKeyXNLFHCPVTULKIV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 250 mg / 1 unit / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methylchalcone Procurement Specifications | CAS 4224-87-7 Structural Class and Core Properties


4-Methylchalcone (CAS 4224-87-7, MFCD00027595) is a synthetic aromatic ketone belonging to the chalcone class (α,β-unsaturated ketones), characterized by a 1,3-diphenylprop-2-en-1-one core scaffold . It possesses a C16H14O molecular formula (MW 222.28 g/mol), featuring a p-methyl substitution on one phenyl ring . The compound is synthesized via Claisen-Schmidt condensation of acetophenone with 4-methylbenzaldehyde under basic alcoholic conditions . 4-Methylchalcone serves as a privileged scaffold in medicinal chemistry and an intermediate for flavonoid derivatives, with applications spanning anticancer research, chemical biology tool development, and organic synthesis .

Why Generic 4-Methylchalcone Substitution Fails in Caco-2 and Crystallography-Dependent Assays


Generic substitution among chalcone analogs is scientifically untenable due to substitution-dependent activity divergence. In a comparative Caco-2 study evaluating six chalcone analogues, 4-methylchalcone exhibited concentration-dependent cytotoxic and anti-proliferative effects from 1–50 µg/sample, while phloridzin demonstrated no effect on cell viability at any tested concentration . This substitution-specific activity pattern confirms that the p-methyl moiety confers distinct biological outcomes not transferable to unsubstituted or glycosylated analogs. Furthermore, crystallographic evidence demonstrates that different 3'-substitutions on the 4-methylchalcone core produce distinct π-stacking arrangements and intermolecular interactions, directly impacting solid-state properties and potential formulation behavior . Researchers and procurement specialists must therefore specify the exact substitution pattern to ensure experimental reproducibility.

4-Methylchalcone Quantifiable Differentiation Evidence | Head-to-Head Comparative Data vs Chalcone Analogs


Caco-2 Cell Viability Comparison: 4-Methylchalcone vs Phloridzin Dose-Response Divergence

In a direct head-to-head in vitro study using MTS assays on Caco-2 colorectal adenocarcinoma cells, 4-methylchalcone and phloridzin exhibited fundamentally different viability profiles . 4-Methylchalcone induced both cytotoxic and anti-proliferative effects at concentrations from 1 to 50 µg reference substance per sample, while phloridzin produced no measurable effect on cell viability across the entire tested concentration range . This substitution-specific activity validates that the 4-methylchalcone scaffold possesses intrinsic activity not present in the glycosylated phloridzin analog.

Caco-2 Cytotoxicity Anti-proliferative Assay Chalcone Analog Comparison

Chalcone Class Anticancer Potency Benchmark: IC50 Range 1.69–6.18 µM vs Cisplatin Reference on HeLa Cells

While not specific to 4-methylchalcone alone, a study of three synthesized chalcone analogues on HeLa cervical cancer cells established that chalcone-class compounds exhibit IC50 values ranging from 1.69 to 6.18 µM, demonstrating stronger antitumor effects than both dehydrozingerone and the clinical reference cisplatin . This class-level potency benchmark positions 4-methylchalcone as a representative scaffold within a chemotype known for sub-10 µM anticancer activity.

HeLa Cytotoxicity Anticancer Screening Chalcone SAR

Crystal Packing Differentiation: 3'-Substituent Modulates π-Stacking Mode in 4-Methylchalcone Derivatives

Crystal structure analysis of two 3'-substituted 4-methylchalcone derivatives revealed distinct intermolecular interaction patterns dependent on the substituent identity . 3'-(N=CHC₆H₄-p-CH₃)-4-methylchalcone exhibits π-stacking between the 1-Ring and R-Ring, while 3'-(NHCOCH₃)-4-methylchalcone displays π-stacking between the 1-Ring and 3-Ring . Additionally, the acetamide derivative features a unique interaction between the enone oxygen and the 1-Ring substituent, contributing to antiparallel crystal packing .

Crystallography Solid-state Chemistry Polymorph Screening

Acute Oral Toxicity Classification: 4-Methylchalcone GHS Category 4 Profile

Safety data sheets classify 4-methylchalcone (CAS 4224-87-7) under GHS Acute Toxicity Category 4 (Oral), with a reported oral LD50 > 1 g/kg in mice . The compound carries H302 (harmful if swallowed), H319 (causes serious eye irritation), and H412 (harmful to aquatic life with long-lasting effects) hazard statements . These standardized hazard classifications provide procurement specialists and laboratory safety officers with defined handling requirements.

Toxicology Safety Assessment Laboratory Handling

¹H NMR Spectroscopic Fingerprint: Vinyl Proton Region Characterization

The ¹H NMR spectrum of 4-methylchalcone (CDCl₃) exhibits characteristic vinyl proton signals for the α,β-unsaturated ketone system at δ 7.70–7.75 ppm (H-α) and δ 7.55–7.60 ppm (H-β) . These diagnostic signals serve as a spectroscopic fingerprint for confirming successful synthesis and purity assessment, distinguishing 4-methylchalcone from reduced analogs (dihydrochalcones) or cyclized flavanone derivatives that lack this olefinic proton signature.

Analytical Chemistry Quality Control Structural Confirmation

4-Methylchalcone Application Scenarios | Validated Use Cases Based on Quantitative Evidence


Caco-2 Intestinal Permeability and Cytotoxicity Screening Studies

Based on direct comparative evidence showing 4-methylchalcone induces both cytotoxic and anti-proliferative effects from 1–50 µg/sample in Caco-2 cells while phloridzin remains completely inactive , researchers conducting intestinal permeability or oral bioavailability screening should select 4-methylchalcone over phloridzin for studying chalcone-class absorption mechanisms. The compound serves as an active probe for investigating structure-permeability relationships in the chalcone series.

Anticancer Lead Discovery and SAR Campaign Initiation

The established class-level potency range of chalcone analogues (IC50 1.69–6.18 µM against HeLa cells, outperforming cisplatin) positions 4-methylchalcone as a privileged starting scaffold for medicinal chemistry optimization . Procurement of 4-methylchalcone enables systematic substitution scanning (e.g., halogenation, methoxylation, hydroxylation) to explore potency improvements while maintaining the active chalcone core.

Crystallography and Polymorph Screening Reference Standard

The documented crystallographic behavior of 4-methylchalcone derivatives, where 3'-substituent identity dictates π-stacking register and intermolecular interaction patterns , establishes this scaffold as a model system for studying solid-state structure-property relationships. Researchers investigating crystallization behavior, polymorph identification, or co-crystal formation of chalcone-based pharmaceuticals should use 4-methylchalcone as a structurally characterized reference standard.

Organic Synthesis Intermediate for Flavonoid Derivative Preparation

4-Methylchalcone serves as a key synthetic intermediate accessible via Claisen-Schmidt condensation of acetophenone with 4-methylbenzaldehyde . Subsequent transformations (oxidative cyclization to flavones, reduction to dihydrochalcones, or Michael addition) enable access to structurally diverse flavonoid libraries for biological screening and materials chemistry applications.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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